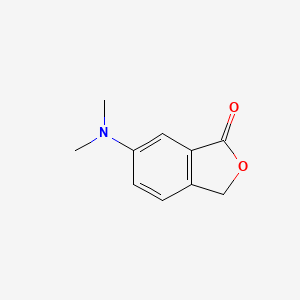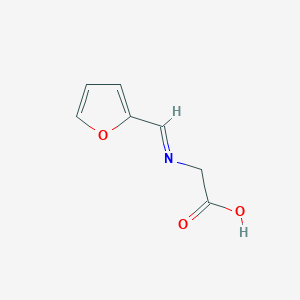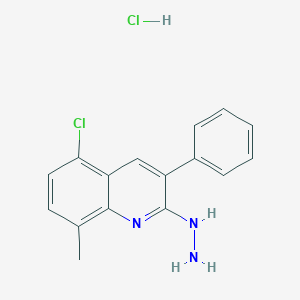
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is primarily used in proteomics research applications . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: Introduction of the chloro, hydrazino, methyl, and phenyl groups onto the quinoline core. These substitutions are usually carried out under controlled conditions using specific reagents like chlorinating agents, hydrazine, methylating agents, and phenylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-8-phenylquinoline: Lacks the hydrazino group, which affects its reactivity and applications.
2-Hydrazino-8-methyl-3-phenylquinoline: Lacks the chloro group, which influences its chemical behavior.
5-Chloro-2-hydrazino-3-phenylquinoline: Lacks the methyl group, altering its physical and chemical properties.
Uniqueness
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of all four substituents (chloro, hydrazino, methyl, and phenyl) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
属性
CAS 编号 |
1170222-17-9 |
|---|---|
分子式 |
C16H15Cl2N3 |
分子量 |
320.2 g/mol |
IUPAC 名称 |
(5-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H14ClN3.ClH/c1-10-7-8-14(17)13-9-12(11-5-3-2-4-6-11)16(20-18)19-15(10)13;/h2-9H,18H2,1H3,(H,19,20);1H |
InChI 键 |
GVPHHKNYSHJPGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


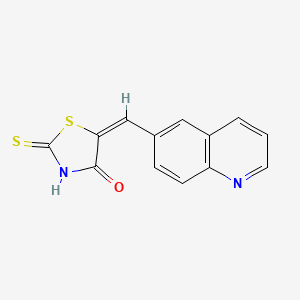

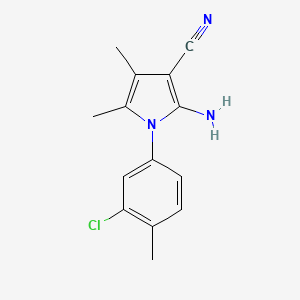


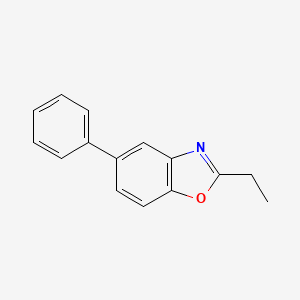
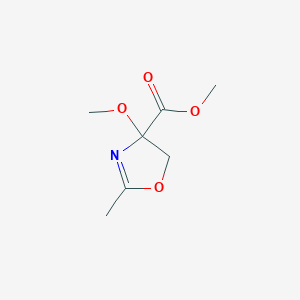
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
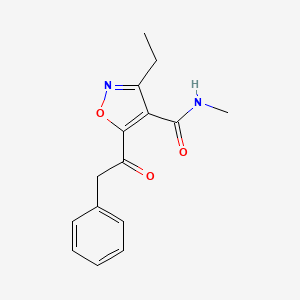
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
